EGFR-IN-147

EGFR Enzymatic Assay Inhibition Rate

Researchers seeking non-quinazoline EGFR inhibitor scaffolds for SAR exploration or a weak-inhibitor control often face limited chemotype options. EGFR-IN-147 addresses this gap with a unique triazolopyrimidine core, offering 14% wild-type EGFR inhibition at 1 μM. - Distinct triazolopyrimidine chemotype for IP-diversification and scaffold hopping - Validated weak-inhibitor control for cellular assays alongside potent clinical inhibitors - Ideal starting point for SAR studies beyond quinazoline/pyrimidine chemical space Supplied as powder (>98% purity) with cold-chain shipping options. For research use only.

Molecular Formula C13H13N5O
Molecular Weight 255.28 g/mol
Cat. No. B10813000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEGFR-IN-147
Molecular FormulaC13H13N5O
Molecular Weight255.28 g/mol
Structural Identifiers
SMILESCC1=NC2=NC=NN2C(=C1)NC3=CC=C(C=C3)OC
InChIInChI=1S/C13H13N5O/c1-9-7-12(18-13(16-9)14-8-15-18)17-10-3-5-11(19-2)6-4-10/h3-8,17H,1-2H3
InChIKeyDLVXCEBZMMWMQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EGFR-IN-147: Triazolopyrimidine EGFR Inhibitor Lead


EGFR-IN-147 (CAS 91769-08-3, PubChem CID 522990) is a small molecule epidermal growth factor receptor (EGFR) inhibitor, chemically described as N-(4-methoxyphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine [1]. It belongs to the class of triazolopyrimidine derivatives. The compound was identified as a potential inhibitory lead through a combined structure- and ligand-based virtual screening campaign of a 50,000 compound library [2]. Its specific scaffold and binding profile differentiate it from conventional quinazoline-based inhibitors like gefitinib or erlotinib, providing a distinct starting point for medicinal chemistry optimization targeting the EGFR ATP-binding pocket [2].

Triazolopyrimidine lead from virtual screening campaign
Scaffold distinct from quinazoline/pyrimidine EGFR inhibitors
Weak wild-type EGFR inhibition for partial engagement studies

EGFR-IN-147: Distinct Scaffold and Weak EGFR Inhibition


Interchanging EGFR inhibitors is scientifically unsound due to profound differences in their kinase selectivity profiles, mutation-specific potencies, and binding mechanisms [1]. EGFR-IN-147 is not a clinical candidate but a research tool derived from a distinct triazolopyrimidine chemotype, showing only weak inhibition of wild-type EGFR at a high concentration (14% at 1 μM) [2]. This contrasts sharply with nanomolar-potency, mutation-selective clinical inhibitors like osimertinib (AZD9291), which are designed for T790M/L858R mutant EGFR and spare wild-type to avoid dose-limiting toxicities [1]. Substituting EGFR-IN-147 for a potent, mutant-selective inhibitor would invalidate experiments dependent on strong, specific EGFR blockade. Conversely, using a clinical inhibitor where a weak, tool compound is intended (e.g., for partial inhibition or as a negative control) could produce misleading results due to off-target effects or complete pathway shutdown. The unique chemical structure and weak baseline activity of EGFR-IN-147 make it a specific, non-substitutable tool for studies requiring a different pharmacological profile or scaffold.

Potency Weak wild-type EGFR inhibition profile contrasts with nanomolar clinical inhibitors; assays requiring strong blockade may fail.
Scaffold Triazolopyrimidine core may shift kinase selectivity and binding interactions versus quinazoline-type inhibitors.
Mechanism Predicted ATP-competitive binding not empirically confirmed; off-target kinase effects remain unknown.

EGFR-IN-147 Quantitative Evidence Guide


Wild-Type EGFR Inhibition vs. Gefitinib

In a single-concentration screen, EGFR-IN-147 demonstrated weak inhibition of wild-type EGFR with an inhibition rate of 14% at a concentration of 1 μM [1]. This is in stark contrast to first-generation clinical EGFR inhibitors gefitinib and erlotinib, which exhibit sub-micromolar to low nanomolar IC50 values against the wild-type enzyme under comparable conditions .

EGFR Inhibition
Class-level inference
14% inhibition at 1 μM vs. Gefitinib IC50 0.033 μM
Supports weak inhibitor tool context
Single-point screen; estimated >50-fold weaker
EGFR Enzymatic Assay Inhibition Rate

Triazolopyrimidine vs. Quinazoline Scaffold

EGFR-IN-147 is built upon a triazolopyrimidine core, which is structurally distinct from the quinazoline core found in gefitinib, erlotinib, afatinib, and dacomitinib, and the pyrimidine core of osimertinib [1]. While quinazoline-based inhibitors form key hydrogen bonds with the hinge region of the EGFR ATP-binding pocket (e.g., with Met793), molecular docking studies suggest that triazolopyrimidine derivatives can engage this same region through a different hydrogen-bonding network, potentially altering kinase selectivity and resistance profiles [2].

Core Scaffold
Supporting evidence
Triazolopyrimidine vs. Quinazoline
Supports scaffold-hopping research fit
Structural analysis; distinct hydrogen-bonding network
Medicinal Chemistry Scaffold Hopping Structure-Activity Relationship

Predicted Non-Covalent ATP-Binding Mode

Virtual screening and molecular docking studies, which identified EGFR-IN-147 as a hit, were designed to select compounds that engage the EGFR ATP-binding pocket, with a specific focus on interaction with the key hinge residue Met793 [1]. This mechanism is shared by the majority of approved reversible (Type I) inhibitors like gefitinib and erlotinib. The predicted binding mode of EGFR-IN-147 is non-covalent, ATP-competitive inhibition.

Binding Mode
Supporting evidence
Non-covalent ATP-competitive (Met793)
Supports reversible inhibition study context
In silico docking prediction
Molecular Docking ATP-Competitive Inhibitor Met793 Interaction

EGFR-IN-147 Research Applications


Scaffold-Hopping for EGFR Lead Diversification

EGFR-IN-147 is ideally suited as a starting point for medicinal chemistry efforts seeking to move beyond the well-explored quinazoline and pyrimidine chemical space. Its triazolopyrimidine core provides a novel scaffold for optimizing EGFR inhibition while potentially circumventing existing intellectual property and addressing resistance mechanisms associated with earlier chemotypes [1]. Researchers can leverage this compound for structure-activity relationship (SAR) studies around a new central core.

Weak Inhibitor Control and Partial Inhibition Studies

Due to its weak inhibition of wild-type EGFR (14% at 1 μM), EGFR-IN-147 can be employed as a negative or weak-inhibitor control in cellular assays alongside potent clinical inhibitors like gefitinib or osimertinib [2]. It is also useful for probing biological systems where complete EGFR blockade is not desired, allowing for studies on partial pathway inhibition or for teasing out dose-response relationships at the lower end of the efficacy curve.

Computational Binding Mode Validation

The original publication identified EGFR-IN-147 through a rigorous virtual screening workflow [1]. This compound can be used to validate and refine computational models for EGFR inhibition. Researchers can experimentally confirm its predicted binding mode (e.g., via X-ray crystallography or mutagenesis studies) to improve the accuracy of future docking and pharmacophore modeling campaigns targeting the EGFR ATP-binding pocket.

Application
Selection Property
Validation Focus
Scaffold-Hopping for Lead Diversification
Triazolopyrimidine core
Structure-activity relationship profiling
Weak Inhibitor Control / Partial Inhibition
Weak wild-type EGFR inhibition context
Dose-response assay validation
Computational Binding Mode Validation
Predicted ATP-competitive binding
Experimental confirmation (e.g., X-ray crystallography)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for EGFR-IN-147

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.